REACTION_CXSMILES
|
[CH3:1][C:2]([CH:4]=[CH2:5])=[O:3].C(O[CH:9](OCC)[CH2:10][CH2:11][CH2:12][NH2:13])C.Cl>C(OCC)C>[CH2:11]1[CH:12]2[N:13]([CH2:5][CH2:4][C:2](=[O:3])[CH2:1]2)[CH2:9][CH2:10]1
|
Name
|
Methylvinyl ketone
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C=C
|
Name
|
|
Quantity
|
24.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCCN)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stir for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
TEMPERATURE
|
Details
|
The aqueous layer was heated on a steam bath for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
to stir at 40° C. for 18 hours
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CCN2CCC(CC12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([CH:4]=[CH2:5])=[O:3].C(O[CH:9](OCC)[CH2:10][CH2:11][CH2:12][NH2:13])C.Cl>C(OCC)C>[CH2:11]1[CH:12]2[N:13]([CH2:5][CH2:4][C:2](=[O:3])[CH2:1]2)[CH2:9][CH2:10]1
|
Name
|
Methylvinyl ketone
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C=C
|
Name
|
|
Quantity
|
24.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCCN)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stir for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
TEMPERATURE
|
Details
|
The aqueous layer was heated on a steam bath for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
to stir at 40° C. for 18 hours
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CCN2CCC(CC12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |